3-Quinuclidinol
Overview
Description
3-Quinuclidinol: is a bicyclic amine with the chemical formula C7H13NO 1-Azabicyclo[2.2.2]octan-3-ol and 3-Hydroxyquinuclidine . This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those with antimuscarinic properties .
Mechanism of Action
Target of Action
3-Quinuclidinol primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are G protein-coupled receptors found in the plasma membranes of certain neurons and other cells. They play a crucial role in diverse physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .
Mode of Action
This compound interacts with its targets, the mAChRs, by acting as a chiral building block for many antimuscarinic agents . This interaction results in changes in the receptor’s activity, influencing the physiological functions they regulate.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the mAChRs. The compound’s interaction with these receptors can influence downstream effects such as muscle contraction and various secretory processes . Additionally, this compound has been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol .
Pharmacokinetics
Its molecular weight of 12718 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the mAChRs. By acting as a building block for antimuscarinic agents, it can influence the activity of these receptors and thereby affect a range of physiological functions .
Biochemical Analysis
Biochemical Properties
3-Quinuclidinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a catalyst for the condensation of methyl vinyl ketone with aldehydes . It also serves as a reagent for the cleavage of β-keto and vinylogous β-keto esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a chiral building block for many antimuscarinic agents .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the asymmetric reduction of 3-quinuclidinone .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reduction of 3-Quinuclidinone:
Method: 3-Quinuclidinone is reduced using sodium borohydride or potassium borohydride.
Conditions: The reaction is typically carried out in an alcohol solvent at room temperature.
Yield: This method provides a high yield of 3-Quinuclidinol.
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Asymmetric Hydrogenation:
Method: 3-Quinuclidinone undergoes asymmetric hydrogenation in the presence of a chiral catalyst such as RuXY-Diphosphine-bimaH.
Conditions: The reaction is performed under mild conditions with high enantioselectivity.
Yield: The yield exceeds 95%, with an enantiomeric excess (ee) value of over 99%.
Industrial Production Methods:
Enzymatic Reduction:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of 3-Quinuclidinol can yield 3-quinuclidinone.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an alcohol solvent at room temperature.
Products: Reduction of 3-quinuclidinone yields this compound.
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Substitution:
Reagents: Various alkylating agents.
Conditions: Typically performed in an organic solvent under reflux conditions.
Products: Substitution reactions can yield various derivatives of this compound.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used in the synthesis of antimuscarinic agents and other active pharmaceutical ingredients.
Biology:
Receptor Ligands: Acts as a synthon for the preparation of cholinergic receptor ligands.
Medicine:
Pharmaceutical Intermediate: Used in the production of drugs for treating chronic obstructive pulmonary disease, Alzheimer’s disease, and urinary incontinence.
Industry:
Comparison with Similar Compounds
Quinuclidine: A related bicyclic amine with similar structural features.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine used in various chemical reactions.
Uniqueness:
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS No. |
1619-34-7 | |
Record name | (±)-3-Quinuclidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Quinuclidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-QUINUCLIDINOL | |
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Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-QUINUCLIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Quinuclidinol derivatives, particularly its quaternary ammonium salts, act as potent inhibitors of the high-affinity choline uptake (HAChU) system in cholinergic neurons. [, ] This system is responsible for transporting choline into neurons, a necessary precursor for the synthesis of the neurotransmitter acetylcholine (ACh). [] Inhibition of HAChU ultimately leads to a decrease in ACh levels.
A: Yes, studies have shown that the S(+)-isomers of this compound derivatives, including N-allyl-3-quinuclidinol (NAQ), exhibit significantly higher inhibitory activity for HAChU compared to their corresponding R(-)-isomers. [] This suggests a stereospecific interaction with the choline uptake system.
A: Research indicates that while this compound can act as a weak inhibitor of acetylcholinesterase, its acetate ester derivative shows greater interaction as a substrate for the enzyme. [] Interestingly, the enzyme exhibits stereospecificity towards the R(-)-enantiomer of this compound hydrochloride during inhibition. []
ANone: this compound has the molecular formula C7H13NO and a molecular weight of 127.19 g/mol.
ANone: While specific spectroscopic details are not extensively outlined in the provided research, several studies utilize various analytical techniques for characterization. These include:
- Vibrational Circular Dichroism (VCD): Used to differentiate between enantiomers of this compound and confirm their mirror-image relationship in terms of structure. []
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying this compound enantiomers, often after pre-column derivatization to enhance detection sensitivity. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the detection and quantification of this compound, particularly in complex matrices. Derivatization strategies, such as "trocylation", are often employed to enhance GC-MS detection sensitivity. [, , ]
- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Provides a powerful tool for separating and identifying this compound and its derivatives, even in complex samples like pond water. [, ]
A: Studies show that embedding (R)-3-quinuclidinol nanoparticles in porous glass leads to a slight shift in the phase transition temperature compared to the bulk material. [] This shift, attributed to size effects, highlights the influence of material confinement on the properties of this organic ferroelectric.
ANone: this compound serves as a versatile building block in organic synthesis, particularly for:
- Pharmaceuticals: It is a key intermediate in the production of various antimuscarinic agents, including solifenacin and aclidinium, used to treat overactive bladder and chronic obstructive pulmonary disease, respectively. [, , , ]
- Chiral Ligands: The chirality of this compound makes it valuable for developing chiral ligands used in asymmetric catalysis. []
- Other Applications: this compound has been explored in the synthesis of compounds with potential applications as central nervous system stimulants and as antidotes for anticholinesterase poisoning. [, ]
A: Yes, this compound has been successfully employed as a nucleophilic catalyst in organic synthesis, particularly for the cyanation of 2-chloropyrimidines. [] This highlights its potential utility in facilitating various chemical transformations.
ANone: The provided research abstracts do not delve into the specific applications of computational chemistry and modeling for this compound.
A: Research indicates that modifications to the N-substituent of this compound significantly influence its potency as an inhibitor of HAChU. [] For instance, the N-allyl derivative (NAQ) demonstrates greater potency than the methyl, ethyl, and isopropyl derivatives. [] Additionally, the chirality at the 3-position plays a crucial role, with the S(+)-enantiomers consistently displaying higher activity than their R(-)-counterparts. [, ]
ANone: The provided research abstracts do not specifically address SHE regulations related to this compound.
ANone: The provided research abstracts do not provide detailed information on the PK/PD properties of this compound.
A: While the provided abstracts do not detail specific in vivo studies, they highlight the therapeutic potential of this compound derivatives as antimuscarinic agents. [, , ] These derivatives have shown efficacy in treating conditions like overactive bladder and chronic obstructive pulmonary disease, suggesting promising in vivo activity. [, , ]
ANone: The provided research abstracts do not offer information about resistance mechanisms related to this compound or its derivatives.
ANone: The research abstracts do not provide detailed toxicological data for this compound.
ANone: The provided research abstracts do not discuss specific drug delivery and targeting strategies for this compound.
ANone: The provided research abstracts do not mention the use of biomarkers related to this compound or its therapeutic applications.
ANone: Several analytical techniques are employed in the research to characterize and quantify this compound and its derivatives:
- High-Performance Liquid Chromatography (HPLC): Widely used for separation and quantification, often coupled with pre-column derivatization to enhance sensitivity and resolution of enantiomers. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the identification and quantification of this compound, particularly in complex matrices like soil. Derivatization methods are frequently employed to improve detection limits and spectral characteristics. [, , ]
- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers a valuable tool for separating and identifying this compound and its derivatives in various matrices, including environmental samples. [, ]
ANone: The provided research abstracts do not provide specific information regarding the environmental impact and degradation of this compound.
A: While the provided research abstracts do not provide explicit details on method validation parameters, studies utilizing analytical techniques like HPLC and GC often involve method validation steps to ensure accuracy, precision, and specificity. [, , , , ]
ANone: The research abstracts do not directly address quality control and assurance measures for this compound.
ANone: The research abstracts do not provide information on the immunogenicity or immunological responses associated with this compound.
ANone: The research abstracts do not specifically address drug-transporter interactions related to this compound.
ANone: The provided research abstracts do not discuss the effects of this compound on drug-metabolizing enzymes.
ANone: The research abstracts do not provide specific comparisons of this compound with alternative compounds or synthetic approaches.
ANone: The research abstracts do not directly address recycling or waste management strategies related to this compound synthesis or utilization.
ANone: The research highlights the use of various research infrastructures and resources for studying this compound, including:
- Microbial Screening: Researchers have utilized microbial screening methods to identify microorganisms, such as Microbacterium luteolum and Rhodotorula rubra, capable of producing enzymes like 3-quinuclidinone reductase, which can be leveraged for the biocatalytic synthesis of (R)-3-quinuclidinol. [, ]
- Genetic Engineering and Recombinant Protein Expression: Techniques for cloning and expressing genes encoding enzymes like 3-quinuclidinone reductase in host organisms like Escherichia coli are crucial for obtaining sufficient quantities of these biocatalysts for research and potential industrial applications. [, , , , , , ]
- Enzyme Engineering and Directed Evolution: Efforts to improve the catalytic properties of enzymes like 3-quinuclidinone reductase, such as enhancing their activity, stability, or substrate specificity, are crucial for optimizing biocatalytic processes. [, , ]
- Immobilization Technologies: Immobilizing enzymes like 3-quinuclidinone reductase onto solid supports, such as magnetic nanoparticles, can enhance their stability, reusability, and ease of separation from reaction mixtures, making them more suitable for industrial applications. [, ]
A: While the provided abstracts do not provide a detailed historical overview, they highlight the evolving research landscape surrounding this compound. Early studies primarily focused on its synthesis and potential as a pharmacological agent. [, , , ] The discovery of its role as a key building block for antimuscarinic drugs spurred significant interest in its enantioselective synthesis. [, , , , , , , , , ] Recent research highlights the development of efficient biocatalytic processes using enzymes like 3-quinuclidinone reductase, paving the way for sustainable and industrially viable production of enantiopure this compound. [, , , , , ]
ANone: Research on this compound exemplifies interdisciplinary collaboration, drawing upon expertise from:
- Organic Chemistry: Plays a fundamental role in the development of synthetic routes for this compound and its derivatives, including exploring various reagents, reaction conditions, and catalytic systems to optimize yield and selectivity. [, , , , , , ]
- Biocatalysis and Enzyme Engineering: Expertise in these areas is crucial for identifying, characterizing, and engineering enzymes like 3-quinuclidinone reductase to develop efficient biocatalytic processes for the production of enantiopure this compound. [, , , , , , ]
- Analytical Chemistry: Essential for developing and validating analytical methods for separating, identifying, and quantifying this compound and its derivatives in various matrices, including biological samples, pharmaceutical formulations, and environmental samples. [, , , , , , , ]
- Pharmacology and Medicinal Chemistry: Understanding the pharmacological properties, target interactions, and structure-activity relationships of this compound derivatives is vital for their development as therapeutic agents. [, , , , ]
- Materials Science: The incorporation of (R)-3-quinuclidinol into porous glass for studying its ferroelectric properties highlights the intersection of materials science with the unique properties of this compound. []
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